Enantiospecific Optical Rotation Distinguishes the (R)-Benzyl Ester from Its (S)-Antipode
The (R)-benzyl ester (L-cysteine derivative) exhibits a specific optical rotation of [α]²⁴D = -19 ± 2° (c=1%, MeOH) , while the free acid (R)-S-benzylcysteine (S-Benzyl-L-cysteine, CAS 3054-01-1) shows [α]²⁰D = +23° (c=2, 1M NaOH) . The (S)-enantiomer of the free acid (S-Benzyl-D-cysteine, CAS 23032-53-3) displays [α]²⁰D = -26 ± 1° (c=1.024, 1N NaOH) . Although direct optical rotation data for the (S)-benzyl ester enantiomer is not publicly available, the sign inversion and magnitude difference between the (R) and (S) free acids, combined with the distinctive negative rotation of the (R)-benzyl ester in methanol, provides a clear analytical fingerprint to verify enantiomeric identity and detect contamination by the opposite antipode.
| Evidence Dimension | Optical rotation (specific rotation at sodium D-line) |
|---|---|
| Target Compound Data | [α]²⁴D = -19 ± 2° (c=1%, MeOH, tosylate salt) |
| Comparator Or Baseline | (R)-S-Benzylcysteine (free acid): [α]²⁰D = +23° (c=2, 1M NaOH); (S)-S-Benzylcysteine (free acid): [α]²⁰D = -26 ± 1° (c=1.024, 1N NaOH) |
| Quantified Difference | Target shows negative rotation in MeOH; the (R)-free acid shows positive rotation in alkaline solution; enantiomeric free acids differ by ~49° in magnitude |
| Conditions | Polarimetry; (R)-benzyl ester tosylate measured in methanol at 24°C; free acids measured in 1M or 1N NaOH at 20°C |
Why This Matters
For procurement, the optical rotation value serves as a lot-specific identity and enantiopurity checkpoint that distinguishes the correct (R)-configured building block from the potentially co-synthesized (S)-impurity or mislabeled free acid, ensuring stereochemical fidelity in downstream peptide synthesis.
